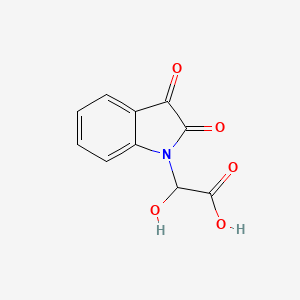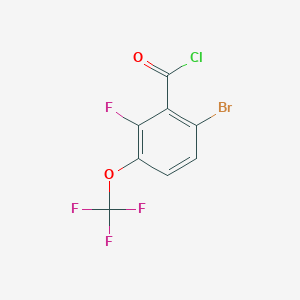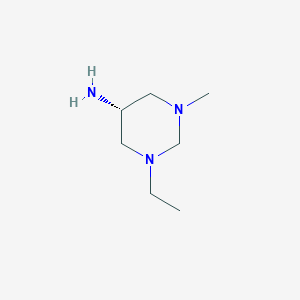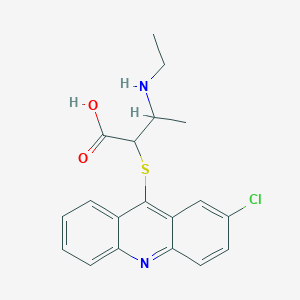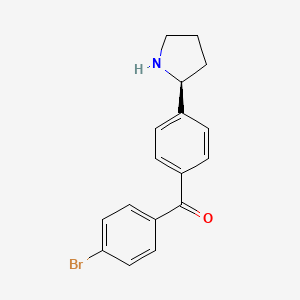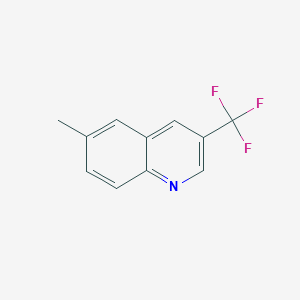
2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 4-methoxybenzyl chloride with 3-(p-tolyl)-2H-indazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxybenzyl)-3-(p-tolyl)-2H-indazole.
Reduction: Formation of 2-(4-methoxybenzyl)-3-(p-tolyl)-2H-indazole with an amine group.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The methoxybenzyl and p-tolyl groups enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole
- 2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-benzimidazole
- 2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-pyrrole
Uniqueness
2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxybenzyl and p-tolyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
872682-09-2 |
|---|---|
Fórmula molecular |
C22H20N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(20)23-24(22)15-17-9-13-19(25-2)14-10-17/h3-14H,15H2,1-2H3 |
Clave InChI |
WGFNKMREZUSWJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


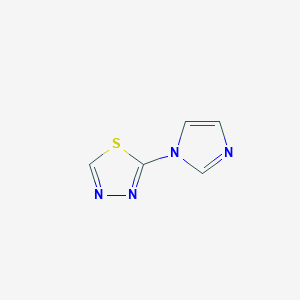
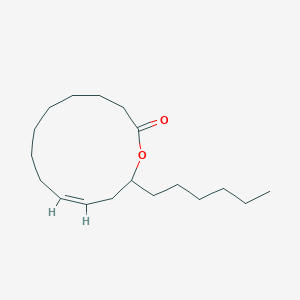
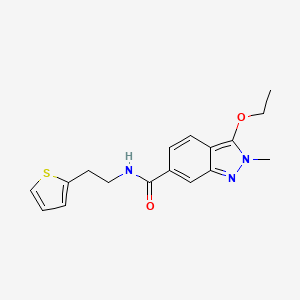
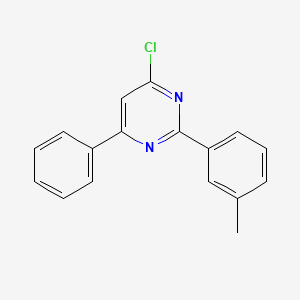
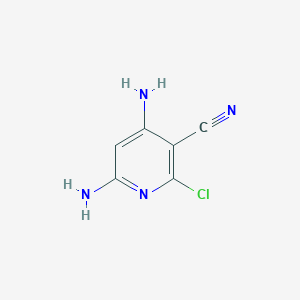
![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
